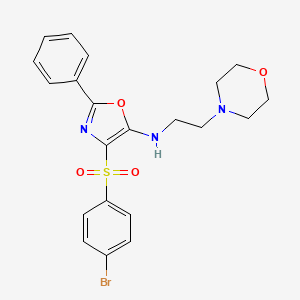![molecular formula C13H20N4O B3018158 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide CAS No. 1788532-60-4](/img/structure/B3018158.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide is a derivative of the imidazo[1,2-b]pyrazole family. While the specific compound is not directly discussed in the provided papers, the imidazo[1,2-b]pyrazole core is mentioned as an inhibitor of DNA synthesis in animal cells, suggesting potential biological activity for derivatives like this compound .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyrazole derivatives is not explicitly detailed in the provided papers. However, the general approach to synthesizing such compounds typically involves the formation of the imidazo[1,2-b]pyrazole core followed by subsequent functionalization. The synthesis of related structures, such as imidazo[1,5-a]pyridines, involves the generation of stable N-heterocyclic carbenes, which could imply similar synthetic strategies might be applicable .
Molecular Structure Analysis
The molecular structure of this compound would feature an imidazo[1,2-b]pyrazole core, which is known for its biological activity. The presence of the 1H-imidazo[1,2-b]pyrazol moiety suggests that the compound could interact with biological targets in a manner similar to other imidazo[1,2-b]pyrazole derivatives .
Chemical Reactions Analysis
The chemical reactivity of this compound can be inferred from the properties of the imidazo[1,2-b]pyrazole core. This core is known to inhibit DNA synthesis in animal cells, which indicates that the compound might participate in biochemical reactions affecting nucleic acid metabolism . The exact reactions would depend on the additional functional groups present in the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not described in the provided papers. However, based on the structure, one could predict that the compound would exhibit typical properties of small organic molecules, such as a defined melting point, solubility in organic solvents, and the potential to form salts with acids or bases. The imidazo[1,2-b]pyrazole core might also confer a degree of planarity to the molecule, affecting its crystal structure and intermolecular interactions .
Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds based on the imidazo[1,2-a]pyrazine and pyrazole scaffolds, such as those synthesized by Idhayadhulla et al. (2012) and others, have been explored for their antimicrobial activities. These synthesized compounds have been confirmed through various analytical methods and screened for antimicrobial effectiveness, indicating the potential of these scaffolds in developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).
Anticancer Applications
The structural motif of imidazo[1,2-a]pyrazines has been evaluated for its anticancer potential. For instance, derivatives based on this scaffold have shown efficacy in human tumor xenograft mouse models, highlighting the scaffold's role in the discovery of novel anticancer agents (Yu et al., 2010). Additionally, Goel, Luxami, & Paul (2015) reviewed the progress in synthetic methods, reactivity, and biological applications of imidazo[1,2-a]pyrazines, underscoring their multifarious biological activity and potential in drug development (Goel, Luxami, & Paul, 2015).
Chemical Synthesis Innovations
The development of new synthesis methods for pyrazole and imidazole derivatives demonstrates the chemical versatility of these scaffolds. Pearce et al. (2020) presented a multicomponent oxidative coupling method for synthesizing multisubstituted pyrazoles, avoiding hazardous reagents and highlighting the scaffold's adaptability in organic synthesis (Pearce et al., 2020).
Therapeutic Agent Development
The imidazo[1,2-a]pyridine scaffold, as reviewed by Deep et al. (2016), has been identified as a "drug prejudice" scaffold with a broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This review highlights the potential of this scaffold in the synthesis of novel therapeutic agents (Deep et al., 2016).
Orientations Futures
The future directions for this compound could involve further exploration of its bioactivities and potential applications in pharmaceutical, agrochemical, and material science. Given the diverse bioactivities reported for similar compounds , there may be potential for this compound to be developed into a new drug.
Mécanisme D'action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects . The specific interactions and resulting changes would depend on the exact structure of the derivative and the target it interacts with.
Biochemical Pathways
Imidazole derivatives have been shown to affect a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with . The downstream effects of these interactions can vary widely, leading to the broad range of biological activities observed for these compounds.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , the effects could potentially be quite diverse, depending on the specific targets and pathways involved.
Propriétés
IUPAC Name |
2-ethyl-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-3-11(4-2)13(18)14-7-8-16-9-10-17-12(16)5-6-15-17/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAMPKOXHRWXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCN1C=CN2C1=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylbenzyl)propanamide](/img/no-structure.png)

![3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B3018077.png)
![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B3018078.png)
![9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene](/img/structure/B3018080.png)




![3-((3,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3018090.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3018091.png)
![6-(2-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018092.png)

